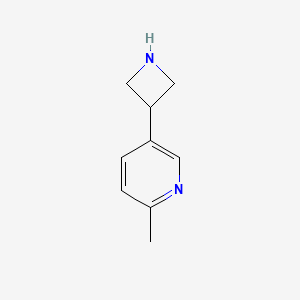

5-(Azetidin-3-yl)-2-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-2-methylpyridine |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-8(6-11-7)9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 |

InChI Key |

IYGUMRKABSJDDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Azetidin 3 Yl 2 Methylpyridine and Analogues

Strategic Approaches to Azetidine (B1206935) Ring Construction in 5-(Azetidin-3-yl)-2-methylpyridine Precursors

Intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center to form the C-N bond, is a cornerstone of azetidine synthesis. A common strategy involves the cyclization of γ-amino alcohols. For instance, enantiopure cis-substituted azetidines have been efficiently synthesized from γ-amino alcohols using 1,1′-carbonyldiimidazole (CDI) as a mediating agent. acs.org Another well-established method is the treatment of amino alcohols with reagents like triphenylphosphine (B44618) in combination with bromine or carbon tetrachloride to facilitate the ring closure. clockss.org Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful technique for creating functionalized azetidines, utilizing an oxidant to promote the key ring-forming reductive elimination step from a Pd(IV) intermediate. rsc.org

The reduction of readily available azetidin-2-ones, also known as β-lactams, is one of the most widely used methods for preparing azetidines. acs.orgrsc.org This approach is favored due to the vast number of synthetic routes available for β-lactam construction. The reduction is typically efficient and preserves the stereochemistry of the substituents on the ring. acs.org A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Generally rapid and high-yielding. | acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | A powerful, commonly used reducing agent. | acs.org |

| Alanes (e.g., AlH₃) | Ether | Considered more efficient than LiAlH₄ for this transformation. | acs.org |

| Diisobutylaluminium hydride (DIBAL-H) | - | A convenient approach for chemoselective synthesis. | rsc.org |

[2+2] cycloaddition reactions represent a powerful and versatile strategy for constructing four-membered rings. The Staudinger reaction, the cycloaddition of a ketene (B1206846) and an imine, is arguably the most important and general method for synthesizing the 2-azetidinone (β-lactam) ring system. acs.orgmdpi.comresearchgate.net This reaction involves the initial nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate which then undergoes a conrotatory electrocyclization to yield the four-membered ring. mdpi.com The reaction conditions can be tuned to control the stereochemistry of the resulting β-lactam. mdpi.com

Beyond the Staudinger synthesis for azetidinones, direct cycloaddition methods to form azetidines have been developed. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides an efficient route to azetidines. thieme-connect.comchemrxiv.org Recent advances have utilized visible-light photocatalysis, which allows the reaction to proceed under mild conditions with high functional group tolerance. chemrxiv.orgnih.gov These methods can overcome challenges associated with the rapid relaxation of the excited imine state. thieme-connect.com The choice of cycloaddition partners can be modulated to achieve either [4+2] or [2+2] cycloadditions, leading to diverse heterocyclic scaffolds. nih.gov

| Reaction Type | Reactants | Key Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | Triethylamine (Et₃N) | 2-Azetidinone (β-Lactam) | mdpi.com |

| Staudinger Synthesis (Solid-Phase) | Polymer-bound Ketenes + Imines | Triethylamine (Et₃N) | Polymer-supported 2-Azetidinone | oup.com |

| Aza Paternò-Büchi | Oximes + Olefins | Visible Light, Iridium Photocatalyst | Azetidine | chemrxiv.org |

| Dehydrogenative [2+2] Cycloaddition | Amines + Alkenes | Photoredox Catalyst, Aerobic Oxidation | Functionalized Azetidine | nih.gov |

Ring expansion and contraction reactions provide alternative pathways to azetidine rings from other cyclic precursors. A notable example is the one-carbon ring expansion of aziridines. magtech.com.cnnih.gov This transformation can be achieved by forming an ammonium (B1175870) ylide from the aziridine, which then undergoes a oup.comacs.org-Stevens rearrangement. nih.gov Biocatalysis using engineered enzymes has been shown to control this rearrangement with high enantioselectivity, overcoming competing side reactions. nih.gov Additionally, thermal isomerization of certain substituted aziridines can lead to the formation of thermodynamically more stable azetidine derivatives. rsc.org

Advanced Pyridine (B92270) Ring Functionalization and Derivatization Techniques Relevant to this compound Synthesis

The pyridine ring is a common scaffold in pharmaceuticals, and methods for its selective functionalization are of high importance. acs.orgnih.gov Directing the substitution to a specific position, such as the C-5 position in a 2-substituted pyridine, often requires sophisticated chemical strategies.

Achieving regioselective alkylation or arylation of the pyridine ring can be challenging due to the electronic nature of the heterocycle, which typically favors functionalization at the C-2, C-4, and C-6 positions. nih.govacs.org

Alkylation: Direct C-4 alkylation of pyridines has been a long-standing challenge. nih.govchemrxiv.org One successful strategy involves the use of a temporary blocking group, derived from inexpensive materials like maleic acid, which deactivates the C-2 and C-6 positions. nih.gov This allows for a highly regioselective Minisci-type decarboxylative alkylation at the C-4 position. nih.govchemrxiv.org Another approach utilizes the aggregation state of alkyllithium reagents to control regioselectivity; tetrameric clusters have been shown to favor C-4 alkylation, while dimeric clusters prefer C-2 alkylation. acs.org Functionalization can also be achieved via pyridine N-oxides, which can be selectively alkylated at the C-2 position using titanacyclopropanes (Kulinkovich reagents) or at the C-2 or C-4 positions using malonate anions activated by trifluoromethanesulfonic anhydride. organic-chemistry.orgnih.gov

Arylation: Palladium-catalyzed C–H arylation is a powerful tool for forming C-C bonds on the pyridine ring. nih.gov To overcome the inherent reactivity of the pyridine nucleus, strategies often employ directing groups or exploit the electronic properties of existing substituents. For instance, pyridines bearing an electron-withdrawing group at the 3-position can undergo highly regioselective C-4 arylation. nih.gov This selectivity is rationalized by the increased acidity of the C-4 C-H bond and electronic repulsion that disfavors palladation at the C-2/C-6 positions. nih.gov Another strategy involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which activates the C-4 position for subsequent nucleophilic substitution, allowing for the formation of C-O, C-S, C-N, and C-C bonds. acs.org

| Functionalization | Position | Methodology | Key Reagents/Catalyst | Reference |

|---|---|---|---|---|

| Alkylation | C-4 | Minisci-type reaction with blocking group | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | nih.gov |

| Alkylation | C-2 or C-4 | Regiodivergent alkylation | 1,1-diborylalkanes with MeLi (for C-4) or s-BuLi (for C-2) | acs.org |

| Arylation | C-4 | Directed C-H arylation | Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃ (on 3-substituted pyridines) | nih.gov |

| Various | C-4 | Activation via phosphonium salt | PPh₃, Tf₂O; then nucleophile (e.g., alcohol, thiol) | acs.org |

Metal-Catalyzed Cross-Coupling Methodologies for Pyridine Substitution (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings. The Suzuki-Miyaura coupling, in particular, is widely employed for the formation of carbon-carbon bonds between a pyridine halide or triflate and an organoboron reagent. researchgate.netresearchgate.net This reaction is favored for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netresearchgate.net

The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the palladium catalyst to the pyridine halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired product and regenerate the catalyst. wikipedia.org Nickel catalysts have also emerged as a cost-effective and powerful alternative, capable of coupling challenging substrates like aryl ethers and fluorides. wikipedia.orgrsc.org

In the context of synthesizing pyridine derivatives, the Suzuki coupling allows for the introduction of various substituents onto the pyridine core. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids, catalyzed by Pd(PPh₃)₄, has been shown to produce a range of novel pyridine derivatives in moderate to good yields. mdpi.com This highlights the versatility of the Suzuki coupling in creating diverse molecular libraries for drug discovery.

Interactive Table: Examples of Suzuki Coupling Reactions for Pyridine Substitution.

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | mdpi.com |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | - | Aqueous media | 3-Phenylpyridine | High | researchgate.net |

Chemo- and Regioselective Considerations in Pyridine Derivative Synthesis

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted pyridine derivatives. The inherent reactivity of the pyridine ring, with its different positions having varying electron densities, can lead to mixtures of isomers. researchgate.netnih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of pyridine synthesis, this is often addressed by exploiting the differential reactivity of various leaving groups in cross-coupling reactions. For example, the reactivity order of halogens in palladium-catalyzed couplings is typically I > Br > Cl, and triflates (-OTf) are also highly reactive. nih.gov This allows for a stepwise functionalization of a di- or poly-halogenated pyridine by carefully choosing the coupling partner and reaction conditions. Heteroaryl fluorosulfates have also been demonstrated as versatile coupling partners, exhibiting reactivity that can be differentiated from halogens, enabling exquisite chemoselective control in the synthesis of polysubstituted pyridines. nih.gov

Regioselectivity , the control of the position of the incoming substituent, is another key consideration. The electronic nature of the substituents already present on the pyridine ring can direct incoming groups to specific positions. researchgate.netnih.gov For instance, in the functionalization of N-activated pyridinium (B92312) species, the regioselectivity of nucleophilic addition can be controlled by the nature of the nucleophile and the activating group. researchgate.netacs.org The use of directing groups that can be later removed or further functionalized is a powerful strategy to control regiochemistry in reactions involving pyridyne intermediates. nih.gov

Convergent and Divergent Synthetic Routes to the this compound Hybrid Scaffold

The construction of complex molecules like this compound can be approached through two main strategies: convergent synthesis and divergent synthesis. nih.gov

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.gov In the context of the target scaffold, one could envision a central azetidine-based intermediate that is then diversified at different positions to generate a library of analogues. nih.gov This strategy is particularly useful for creating a collection of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Synthesis of the Azetidin-3-yl Building Block

The azetidine ring is a strained four-membered heterocycle that has gained prominence as a building block in medicinal chemistry. nih.govmagtech.com.cnchemenu.com Its synthesis can be challenging due to this ring strain. Common methods for constructing the azetidine core include intramolecular cyclization reactions, cycloadditions, and ring expansions. magtech.com.cnacs.org

A frequently used precursor for introducing the azetidin-3-yl moiety is tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine). chemicalbook.comcymitquimica.comoakwoodchemical.com This building block can be prepared from N-Boc-3-hydroxyazetidine. google.com Another key intermediate is tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl)azetidine-1-carboxylate, which has been used in Stille coupling reactions. electronicsandbooks.com The synthesis of multifunctional spirocyclic azetidines has also been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. enamine.net

Interactive Table: Key Building Blocks for Azetidine Synthesis.

| Building Block | CAS Number | Molecular Formula | Use | Reference |

|---|---|---|---|---|

| 1-Boc-3-iodoazetidine | 254454-54-1 | C₈H₁₄INO₂ | Intermediate for nucleophilic substitution and coupling reactions | chemicalbook.comcymitquimica.comoakwoodchemical.com |

| N-Boc-3-hydroxyazetidine | - | - | Precursor to N-Boc-3-iodoazetidine | google.com |

Synthesis of the 2-Methylpyridine (B31789) Component

The 2-methylpyridine (2-picoline) moiety can be synthesized through several routes. Historically, it was isolated from coal tar. wikipedia.org Modern industrial production often involves the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst, which typically yields a mixture of 2- and 4-picolines. wikipedia.org Another method is the condensation of acetone (B3395972) and acrylonitrile (B1666552) to form 5-oxohexanenitrile, which then cyclizes to give 2-picoline. wikipedia.org

For laboratory-scale synthesis, regioselective α-methylation of pyridine can be achieved. mdpi.comresearchgate.net Flow chemistry methods using a packed column of Raney® nickel and a primary alcohol as the methyl source have been developed to produce 2-methylpyridines with high selectivity and in a more environmentally friendly manner compared to traditional batch methods. mdpi.comresearchgate.net The synthesis of substituted 2-methylpyridines can also be accomplished through various cyclization and functionalization strategies.

A key precursor for coupling with the azetidine fragment is a functionalized 2-methylpyridine, such as 2-methyl-5-(tributylstannyl)pyridine (B179701), which is suitable for Stille coupling reactions. sigmaaldrich.com This stannane (B1208499) can be prepared from the corresponding bromo- or iodopyridine.

Coupling and Final Stage Transformations for this compound

The final and crucial step in a convergent synthesis is the coupling of the azetidine and pyridine fragments. The choice of coupling reaction depends on the functional groups present on each building block.

A common and effective method is the Stille coupling, which involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. electronicsandbooks.com For example, the coupling of tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl)azetidine-1-carboxylate with [¹¹C]iodomethane has been used to synthesize a radiolabeled analogue. electronicsandbooks.com Similarly, the coupling of 2-methyl-5-(tributylstannyl)pyridine with a suitable electrophilic azetidine derivative would yield the desired scaffold.

Alternatively, a Suzuki coupling can be employed if one of the fragments is a boronic acid or ester and the other is a halide or triflate. researchgate.netmdpi.com For instance, the reaction of a suitably protected 3-azetidinylboronic acid derivative with 5-bromo-2-methylpyridine (B113479) would be a viable route.

Following the coupling reaction, a final deprotection step is often necessary to reveal the free amine of the azetidine ring if a protecting group like Boc was used during the synthesis. electronicsandbooks.com This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA). electronicsandbooks.com

Interactive Table: Coupling Reactions for the Synthesis of this compound and Analogues.

| Azetidine Fragment | Pyridine Fragment | Coupling Reaction | Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate | [¹¹C]iodomethane | Stille Coupling | tri-o-tolylphosphine-bound, unsaturated palladium(0) | 80°C, 5 min | 3-[(2S)-azetidin-2-ylmethoxy]-5-[¹¹C]-methylpyridine | electronicsandbooks.com |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-(Azetidin-3-yl)-2-methylpyridine, both ¹H and ¹³C NMR spectroscopy are fundamental for assigning the positions of protons and carbons, respectively, and for confirming the connectivity of the azetidine (B1206935) and methylpyridine fragments.

While specific, publicly available NMR data for this compound is limited, expected chemical shifts can be inferred from the analysis of structurally related compounds such as 3-picoline (3-methylpyridine) and various azetidine derivatives. chemicalbook.comsynhet.com Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and establishing the stereochemical relationship of the substituents on the azetidine ring.

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Notes |

| ¹H | Pyridine-H (aromatic) | 7.0 - 8.5 | The precise shifts would depend on the position relative to the nitrogen and the azetidinyl substituent. |

| ¹H | Azetidine-CH₂ (aliphatic) | 3.0 - 4.5 | Protons on the carbons adjacent to the nitrogen atom are expected to be deshielded. |

| ¹H | Azetidine-CH (aliphatic) | 3.5 - 5.0 | The methine proton at the point of attachment to the pyridine (B92270) ring. |

| ¹H | Methyl-H (aliphatic) | 2.0 - 2.5 | The methyl group attached to the pyridine ring. |

| ¹³C | Pyridine-C (aromatic) | 120 - 160 | Aromatic carbons will show distinct signals based on their substitution pattern. |

| ¹³C | Azetidine-C (aliphatic) | 40 - 60 | Aliphatic carbons of the azetidine ring. |

| ¹³C | Methyl-C (aliphatic) | 15 - 25 | The carbon of the methyl group. |

This table presents expected values based on analogous compounds and general principles of NMR spectroscopy.

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. synhet.com These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of trace-level impurities.

In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further corroborating the elemental composition. Fragmentation patterns observed in the mass spectrum would offer additional structural confirmation by showing the characteristic cleavage of the molecule.

Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Potential Key Fragments (m/z) |

| LC-MS | Electrospray (ESI) | 163.123 | Fragments corresponding to the loss of the azetidine ring or cleavage of the pyridine ring. |

| GC-MS | Electron Ionization (EI) | 162.115 (M⁺) | Characteristic fragments of methylpyridines and azetidines. |

This table is based on the calculated molecular weight of C₁₀H₁₄N₂ and common fragmentation patterns of similar compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry provide complementary information for structural analysis. IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending in both the aromatic pyridine ring and the aliphatic azetidine ring, as well as C=N and C=C stretching vibrations from the pyridine ring. synhet.com The UV-Vis spectrum would be dominated by the electronic transitions of the pyridine chromophore.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption Bands / Maxima | Corresponding Functional Group / Transition |

| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretch (pyridine) |

| IR Spectroscopy | ~3000-2850 cm⁻¹ | Aliphatic C-H stretch (azetidine, methyl) |

| IR Spectroscopy | ~1600-1450 cm⁻¹ | C=C and C=N stretching (pyridine ring) |

| UV-Vis Spectroscopy | ~200-280 nm | π → π* and n → π* transitions of the pyridine ring |

This table presents expected values based on the known spectroscopic properties of pyridine and azetidine moieties.

Chromatographic Separation Techniques (e.g., HPLC, GC, Capillary Electrophoresis) for Purity Assessment and Analytical Method Development

Chromatographic techniques are essential for determining the purity of a compound and for the development of analytical methods for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of non-volatile and volatile compounds, respectively. synhet.com Capillary electrophoresis (CE) offers a high-efficiency separation alternative, particularly for charged species. oup.com

For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. nih.gov This would involve using a non-polar stationary phase and a polar mobile phase to separate the target compound from any impurities. GC could also be utilized, given the potential volatility of the compound. Capillary electrophoresis is another powerful technique for the analysis of pyridine derivatives, offering rapid and highly efficient separations. oup.com

Typical Chromatographic Method Parameters for the Analysis of Pyridine Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 or other reversed-phase | Acetonitrile/water or Methanol/water with modifiers (e.g., formic acid, TFA) | UV (typically 254 or 260 nm), MS |

| GC | Capillary column with a polar or mid-polar stationary phase (e.g., wax or 5% phenyl) | Helium or Nitrogen | Flame Ionization Detector (FID), MS |

| Capillary Electrophoresis | Fused-silica capillary | Buffer solution (e.g., phosphate (B84403) or borate) at a specific pH | UV, Diode Array Detector (DAD) |

This table outlines general starting conditions for method development based on the analysis of similar compounds.

Theoretical and Computational Chemistry Investigations of 5 Azetidin 3 Yl 2 Methylpyridine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic and Geometric Structure Elucidationnih.govnih.govresearchgate.net

Density Functional Theory (DFT) has become a primary method for investigating the electronic and geometric properties of molecular systems, including pyridine (B92270) and azetidine (B1206935) derivatives. nih.govresearchgate.net By calculating the electron density, DFT methods can accurately determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties. nih.gov For analogues of 5-(Azetidin-3-yl)-2-methylpyridine, DFT calculations, often using basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to establish the fundamental relationship between structure and electronic character. researchgate.netnih.gov These theoretical calculations provide insights that are complementary to experimental data, such as that from spectroscopic analyses. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for determining a molecule's reactivity and its participation in chemical reactions. aimspress.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. aimspress.com

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. aimspress.com Conversely, a larger energy gap indicates greater stability. aimspress.com In studies of related heterocyclic compounds, the HOMO is often located over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This distribution reveals the likely sites for charge transfer interactions within the molecule. For pyridine derivatives, the HOMO-LUMO gap is analyzed to understand their potential bioactivity. aimspress.com

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| Pyridine Derivative A | -6.5 | -1.2 | 5.3 | DFT/B3LYP/6-31G(d) |

| Azetidine Analogue B | -7.1 | -0.9 | 6.2 | DFT/B3LYP/6-31G(d) |

| Thiazole Derivative C | -6.8 | -1.5 | 5.3 | DFT/B3LYP/6-31G(d,p) |

Data is hypothetical and based on typical values found in computational studies of similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule. researchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions and sites of chemical reactivity. researchgate.netresearchgate.net The MEP map is typically plotted on the molecule's electron density surface, with different colors representing varying potential values. researchgate.net

Red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net Blue colors represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net For pyridine derivatives, the nitrogen atom is consistently shown as a region of high negative potential, making it a primary site for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov The MEP analysis for analogues of this compound would likely show the pyridine nitrogen and the azetidine nitrogen as key electronegative sites, while the hydrogen atoms of the azetidine ring and the methyl group would exhibit positive potential. researchgate.netresearchgate.net

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Indicates the resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S) : The reciprocal of hardness, representing how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Studies on related heterocyclic compounds use these descriptors to compare the reactivity among a series of derivatives. researchgate.netmdpi.com For example, a compound with a lower hardness and higher electrophilicity index would be predicted to be more reactive. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for Heterocyclic Analogues Note: This table is a representation of data typically generated in DFT studies. The values are for illustrative purposes.

| Descriptor | Formula | Pyridine Analogue | Thiazine Analogue researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | 3.370 eV |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | - |

| Global Softness (S) | 1 / (2η) | 0.189 eV⁻¹ | - |

| Electrophilicity Index (ω) | μ²/ (2η) | 2.79 eV | - |

Formulas and data are based on general principles and findings from computational chemistry literature. researchgate.netmdpi.com

Molecular Modeling and Simulation Approacheschemenu.com

Beyond quantum chemical calculations that focus on static structures, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules. chemenu.com

Conformational analysis is essential for flexible molecules like this compound, which contains a non-planar, strained azetidine ring. researchgate.netnih.gov This analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities. By systematically rotating the rotatable bonds and calculating the potential energy of each conformation, researchers can identify the low-energy, or most stable, conformers. These are the shapes the molecule is most likely to adopt under physiological conditions. For azetidine-containing compounds, quantum chemical methods are used to investigate the ring-puckering and the orientation of substituents to find the most thermodynamically favorable geometries. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.netnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For analogues of this compound, docking studies have been performed to predict their binding affinity and interaction patterns with various protein targets, such as those in Mycobacterium tuberculosis.

In a typical docking study, the low-energy conformer of the ligand is placed into the binding site of the target protein. A scoring function is then used to estimate the binding energy, with lower scores indicating a more favorable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, in studies of pyridine derivatives, the pyridine nitrogen is often found to form a critical hydrogen bond with a residue in the protein's active site, anchoring the ligand in place. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Investigations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of a ligand, such as this compound, when it interacts with its biological target, typically a protein receptor. By simulating the complex in a virtual environment that mimics physiological conditions, MD can provide deep insights into the stability of the ligand-receptor binding, conformational changes, and the specific interactions that govern the binding affinity. mdpi.commdpi.com

The primary goal of MD simulations in the context of drug discovery is to assess the stability of the ligand-protein complex. tjpr.org A stable complex is often indicative of a more effective and potent compound. Key parameters are monitored throughout the simulation to evaluate this stability, including the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein-ligand complex from its initial docked pose, with smaller, stable fluctuations suggesting a stable binding mode. tjpr.orgresearchgate.net RMSF, on the other hand, identifies which parts of the protein or ligand are more flexible or rigid during the simulation. mdpi.comresearchgate.net

In studies of related azetidine derivatives and nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, MD simulations have been crucial for confirming the stability of docked poses and understanding the key interactions. researchgate.netdergipark.org.tr For instance, simulations can reveal the persistence of hydrogen bonds between the ligand and specific amino acid residues in the receptor's binding pocket over the simulation time. mdpi.commdpi.com These simulations are typically run for nanoseconds (ns), and the trajectory data is analyzed to understand the dynamic nature of the binding. tjpr.org

Research Findings from MD Simulations of Related Ligands:

MD simulations on analogues of this compound targeting nicotinic acetylcholine receptors (nAChRs) or other related receptors provide a framework for understanding its potential dynamic behavior. These studies typically involve placing the ligand in the binding site of a receptor model and simulating its movement over time.

For example, a simulation might track the RMSD of the ligand and protein backbone to ensure the system reaches equilibrium and remains stable. tjpr.org Analysis of the simulation can also highlight crucial hydrogen bonds and hydrophobic interactions that anchor the ligand in the binding pocket, providing a dynamic validation of the initial docking hypothesis. The stability of these interactions over tens to hundreds of nanoseconds is a strong indicator of the ligand's potential efficacy. mdpi.comtjpr.org

| Parameter | Description | Typical Finding for Stable Ligand-Receptor Complexes | Reference |

|---|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It assesses the stability of the protein-ligand complex. | Low and stable RMSD values (e.g., within 1-3 Å) after an initial equilibration period indicate the complex remains in a stable conformation. | researchgate.net, tjpr.org |

| RMSF (Root Mean Square Fluctuation) | Measures the displacement of each individual residue or atom from its time-averaged position. It highlights flexible regions of the protein and ligand. | Lower RMSF values in the binding site residues indicate a stable binding pocket. Key interacting atoms on the ligand also show low fluctuation. | researchgate.net, mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time. | Persistent hydrogen bonds, especially with key residues like Ser-117 or Lys-15 in certain receptors, confirm their importance for binding affinity and stability. | mdpi.com, mdpi.com |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Calculates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. | A highly negative binding free energy (e.g., -18.0 kcal/mol or lower) suggests a thermodynamically favorable and strong interaction. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are built on the principle that the activity of a molecule is a direct function of its structural and physicochemical properties. By developing a mathematical relationship, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent molecules. nih.gov

3D-QSAR is an advanced form of QSAR that considers the three-dimensional properties of molecules. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. nih.gov In these approaches, a set of structurally aligned molecules is placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) or other properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated at each grid point. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that relates these 3D properties to the observed biological activity.

The results of a 3D-QSAR study are often visualized as contour maps. nih.govnih.gov These maps highlight regions in 3D space where certain properties are predicted to either increase or decrease biological activity. For example, a map might show that a bulky (sterically favored) group is preferred in one area, while an electronegative (electrostatically favored) group is beneficial in another. This provides intuitive guidance for designing new analogues with improved activity.

Research Findings from QSAR Studies of nAChR Ligands:

QSAR and 3D-QSAR studies have been extensively applied to ligands targeting the α4β2 nicotinic acetylcholine receptor, the likely target for this compound. nih.govnih.gov In a study on a large set of 3-pyridyl ether analogues, CoMFA and CoMSIA models were developed that showed high predictive power. The CoMFA model indicated that steric properties were the most significant contributor to binding affinity, while the CoMSIA model highlighted the major roles of both steric and hydrogen-bond interactions. nih.gov

These models are validated using both internal (cross-validation, q²) and external (prediction for a test set, R² pred) validation metrics to ensure their robustness and predictive capability. nih.govnih.gov For instance, a CoMSIA model for nAChR ligands might yield a q² of 0.723, indicating good internal predictivity. nih.gov The resulting contour maps can guide modifications to the this compound scaffold, suggesting where to add or remove functional groups to enhance receptor binding.

| QSAR Method | Key Parameters | Typical Findings for nAChR Ligand Analogues | Reference |

|---|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | Steric and Electrostatic Fields. q² (cross-validated r²), r² (non-cross-validated r²). | Models often show a high dependence on steric fields (e.g., 85.9% contribution), indicating that the size and shape of substituents are critical for activity. A q² > 0.5 and r² > 0.6 are generally considered robust. | nih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor Fields. | Often provides a more detailed understanding, highlighting the crucial role of hydrogen bond interactions (e.g., 61.8% contribution) in addition to steric factors for ligand binding. | nih.gov |

| Model Validation | q² (Cross-validation coefficient), R² (Correlation coefficient for the training set), R² pred (Correlation coefficient for the external test set). | A statistically significant model would have q² > 0.5, R² > 0.6, and R² pred > 0.5. For example, a CoMFA model with q²=0.605 and r²=0.862 is considered predictive. | nih.gov, nih.gov |

| Contour Map Interpretation | Visual representation of favorable and unfavorable regions for each physicochemical property. | Green contours typically indicate regions where steric bulk is favorable, while yellow contours show where it is unfavorable. Blue contours may indicate where positive charge is favored, and red where negative charge is favored. | nih.gov, nih.gov |

Structure Activity Relationship Sar Studies and Molecular Recognition Principles of 5 Azetidin 3 Yl 2 Methylpyridine Derivatives

Elucidating the Influence of Azetidine (B1206935) Ring Substituents on Molecular Recognition

The azetidine ring, a four-membered saturated heterocycle, offers a rigid scaffold that can significantly influence the binding of a ligand to its target. researchgate.netresearchgate.net Modifications on this ring, particularly at the nitrogen atom and the 3-position, are crucial for modulating biological activity.

Substituents at other positions of the azetidine ring can also play a significant role in molecular recognition. The introduction of functional groups can provide additional interaction points with the target, such as hydrogen bond donors or acceptors, or can introduce steric bulk that may enhance or diminish binding affinity depending on the topology of the binding pocket.

Table 1: Influence of Azetidine Ring Modifications on Receptor Binding (Hypothetical Data Based on General Principles) This table is illustrative and based on general principles of medicinal chemistry, as specific binding data for 5-(Azetidin-3-yl)-2-methylpyridine derivatives were not available in the provided search results.

| Compound | Azetidine N-Substituent | Azetidine C3-Substituent | Relative Binding Affinity | Rationale |

|---|---|---|---|---|

| Parent | -H | -H | 1x | Baseline affinity |

| Analog A | -CH3 | -H | 2.5x | Small alkyl group may fill a small hydrophobic pocket. |

| Analog B | -C(O)CH3 | -H | 0.5x | Electron-withdrawing group reduces basicity of azetidine nitrogen, potentially weakening ionic interactions. |

| Analog C | -H | -OH | 5x | Hydroxyl group may act as a hydrogen bond donor, forming a key interaction with the target. |

Investigating the Impact of Pyridine (B92270) Ring Modifications on Ligand-Target Interactions

The pyridine ring is a common heterocycle in FDA-approved drugs and offers numerous avenues for modification to fine-tune ligand-target interactions. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking or hydrophobic interactions. nih.govnih.gov

Modifications on the pyridine ring of the this compound scaffold can significantly alter the electronic properties and steric profile of the molecule. nih.gov For example, the introduction of electron-donating groups (like -OCH3 or -NH2) or electron-withdrawing groups (like -Cl or -CN) can modulate the pKa of the pyridine nitrogen and influence its ability to interact with the target. nih.gov Studies on other pyridine-containing compounds have shown that the position and nature of substituents are critical for activity. For instance, in some series, the presence of methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups enhances antiproliferative activity, while bulky groups or halogens can be detrimental. nih.gov

Table 2: Effect of Pyridine Ring Substituents on Biological Activity (Illustrative) This table is illustrative and based on general SAR principles for pyridine derivatives, as specific data for this compound derivatives were not available in the provided search results.

| Compound | Substitution at Pyridine Ring | Observed Activity | Putative Interaction |

|---|---|---|---|

| Parent | 2-methyl | Baseline | Hydrophobic interaction |

| Analog D | 2-methyl, 4-chloro | Increased | Electron-withdrawing effect enhances binding; potential halogen bond. |

| Analog E | 2-methyl, 6-amino | Increased | Amino group acts as a hydrogen bond donor. |

| Analog F | 2-methyl, 4-phenyl | Decreased | Bulky phenyl group may cause steric hindrance. nih.gov |

Stereochemical Purity and its Implications for Enantioselective Recognition

The 3-position of the azetidine ring in this compound is a chiral center. Consequently, the compound can exist as a pair of enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as enantioselective recognition.

One enantiomer may bind with high affinity to the target receptor, leading to the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to off-target effects and toxicity. This difference in activity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral environment of the protein's binding site. Therefore, the synthesis and evaluation of enantiomerically pure compounds are crucial for developing safe and effective therapeutic agents. The use of chiral starting materials or asymmetric synthesis methods is often employed to obtain the desired stereoisomer. organic-chemistry.org

Application of Bioisosteric Replacements and Scaffold Hopping in Derivative Design

Bioisosteric replacement and scaffold hopping are powerful strategies in modern drug design to optimize lead compounds and explore novel chemical space. cambridgemedchemconsulting.com

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while enhancing other properties like metabolic stability or solubility. cambridgemedchemconsulting.comnih.gov For the this compound scaffold, a classic bioisosteric replacement would be to substitute the pyridine ring with another heteroaromatic ring such as a pyrimidine, pyrazine, or thiophene. cambridgemedchemconsulting.com Similarly, the methyl group could be replaced by other small groups like -NH2, -OH, or -Cl. cambridgemedchemconsulting.com

Scaffold hopping is a more drastic approach where the core molecular framework is replaced with a structurally different scaffold that maintains the essential spatial arrangement of key interaction features. nih.gov This strategy is particularly useful for generating novel intellectual property and overcoming issues associated with the original scaffold, such as poor pharmacokinetic properties or synthetic challenges. dundee.ac.uk Starting from the this compound core, a scaffold hopping approach might lead to the design of bicyclic structures or derivatives where the azetidine ring is replaced by other small, strained rings like cyclobutane (B1203170) or even opened to a flexible chain, provided the key binding interactions are preserved.

Investigation of Biological Targets and Mechanisms of Action: Academic Research Perspectives on 5 Azetidin 3 Yl 2 Methylpyridine Scaffolds

The Pyridine-Azetidine Core: A Privileged Scaffold for Target Engagement

The combination of a pyridine (B92270) ring and an azetidine (B1206935) ring within a single molecular framework, as seen in 5-(Azetidin-3-yl)-2-methylpyridine, creates a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets with high affinity. The unique three-dimensional arrangement and electronic properties of the pyridine-azetidine core are key to its versatility in target engagement. ontosight.ainih.gov

Azetidines, as saturated four-membered nitrogen-containing heterocycles, are valued in drug discovery for several reasons. rsc.orgchemenu.com Their rigid structure can help to pre-organize substituents in a conformationally constrained manner, which can lead to improved binding affinity and selectivity for a specific biological target. The nitrogen atom within the azetidine ring can also act as a hydrogen bond acceptor or a point for further chemical modification. rsc.org

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous approved drugs. nih.govchemenu.com Its presence can enhance water solubility and provide a platform for various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules. nih.gov The fusion of these two distinct heterocyclic systems in the pyridine-azetidine core results in a scaffold with a unique vectoral projection of its substituents, allowing for precise interactions within the binding pockets of proteins. ontosight.ainih.gov

The development of synthetic methodologies to create diverse libraries of molecules based on this core has been a significant focus of academic and industrial research. These efforts have enabled the exploration of a wide chemical space around the scaffold, leading to the identification of compounds with tailored pharmacological profiles. nih.gov

Targeting Specific Enzyme and Receptor Families

Research into the biological activities of this compound and its derivatives has revealed interactions with several important classes of proteins, including enzymes like autotaxin and receptor families such as nicotinic acetylcholine (B1216132) receptors and G-protein coupled receptors.

Autotaxin

While direct inhibition of autotaxin by this compound itself is not extensively documented in publicly available research, the broader class of pyridine-containing compounds has been investigated for this activity. Autotaxin is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA), which is involved in various physiological and pathological processes, including inflammation and cancer. nih.govnih.gov The development of autotaxin inhibitors is an active area of research, and the structural motifs present in the pyridine-azetidine scaffold could be relevant for designing novel inhibitors.

Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research has focused on the interaction of pyridine-azetidine derivatives with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in cognitive function, addiction, and neurodegenerative diseases. ontosight.aimdpi.com

One of the most well-studied compounds in this class is Sazetidine-A, which features a 2-(azetidin-3-yl)methoxy pyridine core. Sazetidine-A is a potent and selective ligand for the α4β2 subtype of nAChRs. nih.gov The azetidine nitrogen and the pyridine nitrogen are key interaction points within the receptor's binding site. The 2-methyl group on the pyridine ring in this compound can influence the compound's conformation and interaction with the receptor.

The table below summarizes the binding affinities of representative pyridine-azetidine analogues for different nAChR subtypes.

| Compound/Analogue | nAChR Subtype | Binding Affinity (Ki, nM) |

| Sazetidine-A | α4β2 | 0.26 |

| Sazetidine-A | α3β4 | 54 |

| Analogue 11 (triazole bioisostere) | α4β2 | 1.3 |

Data compiled from various sources. nih.gov

G-protein Coupled Receptors (GPCRs)

The versatility of the pyridine-azetidine scaffold also extends to G-protein coupled receptors (GPCRs), the largest family of cell surface receptors. While specific data for this compound is limited in this context, the general structural features of this scaffold make it a promising starting point for the design of GPCR ligands. The ability to introduce diverse substituents on both the pyridine and azetidine rings allows for the fine-tuning of selectivity and functional activity at different GPCR subtypes.

Unraveling Molecular Mechanisms: Binding Modes and Functional Modulation

Understanding how these compounds interact with their targets at a molecular level is crucial for rational drug design. Studies on pyridine-azetidine derivatives have shed light on their binding modes and how they modulate the function of their target proteins.

For nAChRs, the binding of ligands like Sazetidine-A occurs at the interface between subunits. The protonated azetidine nitrogen can form a critical salt bridge with a conserved aspartate residue in the binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor. The orientation of the pyridine ring within the binding site, influenced by substituents like the 2-methyl group, can determine the compound's subtype selectivity and whether it acts as an agonist (activator) or an antagonist (blocker). nih.gov Depending on the subunit stoichiometry of the nAChR, some pyridine-azetidine derivatives can act as "silent desensitizers," binding to the receptor and promoting a desensitized state without causing channel opening.

Modulation of Cellular Pathways by this compound Analogues

The engagement of biological targets by this compound analogues translates into the modulation of various cellular signaling pathways.

By targeting nAChRs, these compounds can influence downstream pathways regulated by calcium influx and neurotransmitter release. For instance, activation of α4β2 nAChRs can lead to the release of dopamine, a neurotransmitter crucial for reward and motivation. The ability of compounds like Sazetidine-A to desensitize these receptors has been shown to reduce nicotine (B1678760) self-administration in preclinical models, highlighting a potential therapeutic application in smoking cessation.

In the context of autotaxin inhibition, blocking the production of LPA would impact a multitude of cellular pathways controlled by LPA receptors. These pathways are involved in cell proliferation, migration, and survival, and their dysregulation is a hallmark of several diseases. nih.govnih.gov

The continued exploration of the this compound scaffold and its derivatives promises to yield further insights into their therapeutic potential and the intricate cellular pathways they modulate.

Chemical Space Exploration and Compound Library Design for 5 Azetidin 3 Yl 2 Methylpyridine Analogues

Rational Design of Novel Bicyclic and Fused Heterocyclic Scaffolds based on the Azetidine-Pyridine Framework

The rational design of new molecular architectures based on the 5-(Azetidin-3-yl)-2-methylpyridine scaffold aims to create more rigid and structurally complex molecules, which can lead to improved target engagement and selectivity. This is often achieved by incorporating the core structure into bicyclic or fused heterocyclic systems.

Structure-based drug design (SBDD) is a powerful strategy for developing such novel scaffolds. nih.gov By understanding the three-dimensional structure of a biological target, medicinal chemists can design molecules that fit precisely into the binding site. The azetidine-pyridine framework serves as a key building block, which can be elaborated upon by adding rings to form fused systems. For instance, the pyridine (B92270) ring can be fused with another five- or six-membered ring to create scaffolds like imidazo[1,2-a]pyridines or pyrazolo[3,4-b]pyridines. nih.govresearchgate.net

One approach, known as "scaffold switching," involves replacing the core scaffold with other structurally related bicyclic systems to explore new chemical space while retaining key binding interactions. nih.gov This strategy has been successfully applied in the development of antitubercular agents, where various 5,6-fused bicyclic heteroaromatic systems were investigated as alternatives to an initial imidazo[1,2-a]pyridine (B132010) lead. nih.gov Applying this to the this compound core, one could envision fusing a second ring to the pyridine moiety.

Table 1: Examples of Potential Bicyclic Scaffolds Derived from the Azetidine-Pyridine Framework

| Base Scaffold | Fused Ring System | Resulting Bicyclic Scaffold | Potential Rationale |

| 2-Methylpyridine (B31789) | Imidazole | Azetidinyl-imidazo[1,2-a]pyridine | Introduces additional hydrogen bond donors/acceptors and alters the electronic properties of the aromatic system. |

| 2-Methylpyridine | Pyrazole (B372694) | Azetidinyl-pyrazolo[1,5-a]pyridine | Offers a different arrangement of nitrogen atoms, potentially leading to new binding modes. |

| 2-Methylpyridine | Triazole | Azetidinyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine | Increases nitrogen content, which can improve solubility and metabolic stability. nih.gov |

| 2-Methylpyridine | Pyridazine | Azetidinyl-imidazo[1,2-b]pyridazine | Creates a larger, more rigid scaffold that can explore deeper binding pockets. nih.gov |

The synthesis of these novel scaffolds often involves multi-step sequences, starting with the functionalization of the initial azetidine-pyridine core, followed by cyclization reactions to build the second ring. researchgate.net The choice of synthetic route is crucial for accessing a diverse range of analogues for further evaluation.

Computational Approaches to Combinatorial Library Generation and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of large virtual compound libraries, thus saving significant time and resources. eurekaselect.commdpi.com

Combinatorial Library Generation: Starting with the this compound core, combinatorial libraries can be generated by systematically modifying different parts of the molecule. This involves defining specific points of variation (R-groups) and substituting them with a collection of chemical building blocks. For example, the azetidine (B1206935) ring, the pyridine ring, and the methyl group can all be functionalized. Specialized software, such as SmiLib and molli, can be used to generate vast libraries of virtual compounds based on predefined synthetic reactions and available starting materials. researchgate.netchemrxiv.org This process allows for the creation of millions of potential analogues in silico. researchgate.net

Virtual Screening: Once a virtual library is generated, it can be screened using computational methods to identify the most promising candidates for synthesis. mdpi.com There are two main types of virtual screening:

Ligand-based virtual screening: This approach uses the known active compounds as a template to find other molecules with similar properties (e.g., shape, pharmacophore). mdpi.com

Structure-based virtual screening (Docking): If the 3D structure of the biological target is known, molecular docking can be used to predict how each compound in the library will bind to the target and to estimate its binding affinity. mdpi.comnih.gov This method helps to prioritize compounds that are most likely to be active.

Computational filters are often applied during virtual screening to select for compounds with drug-like properties. eurekaselect.com The most well-known of these is Lipinski's Rule of Five, which helps to predict good oral bioavailability. nih.gov Other properties, such as absorption, distribution, metabolism, and excretion (ADME), can also be predicted using in silico models. researchgate.net

Table 2: A Workflow for Computational Library Design and Screening

| Step | Description | Tools/Methods |

| 1. Scaffold Selection | The this compound core is chosen as the starting point. | Chemical knowledge, existing data |

| 2. Library Enumeration | Virtual analogues are generated by adding substituents at defined points. | SmiLib, molli, RDKit researchgate.netchemrxiv.org |

| 3. Property Filtering | Compounds are filtered based on physicochemical properties to ensure drug-likeness. | Lipinski's Rule of Five, ADME prediction models nih.govresearchgate.net |

| 4. Virtual Screening | The filtered library is screened against a biological target. | Molecular docking (e.g., AutoDock, Glide), pharmacophore modeling mdpi.comnih.gov |

| 5. Hit Selection | The top-scoring virtual hits are selected for chemical synthesis and biological testing. | Scoring functions, visual inspection |

This computational workflow significantly accelerates the hit-to-lead optimization process by focusing synthetic efforts on compounds with the highest probability of success.

Strategies for Expanding Chemical Diversity within Underexplored Regions of Chemical Space

While combinatorial libraries are excellent for exploring the chemical space immediately surrounding a lead compound, there is also a need to venture into underexplored regions of chemical space to find truly novel molecular entities.

One strategy is to employ diversity-oriented synthesis (DOS) , which aims to create structurally complex and diverse molecules from simple starting materials. This can involve using a common intermediate that can be converted into a wide range of different scaffolds through various reaction pathways.

Another approach is to focus on novel heterocyclic systems . While common heterocycles like pyridine and pyrazole are well-represented in drug discovery, there are many other less-explored ring systems that could offer unique biological activities. researchgate.net Computational studies can help to predict the properties and reactivity of these uncommon scaffolds, guiding their synthesis and functionalization. researchgate.net

Furthermore, the use of flow chemistry platforms can enable the rapid generation of hyperdiverse chemical libraries. chemrxiv.org By automating the synthesis process, it is possible to create and screen vast numbers of compounds in a very short amount of time, allowing for the exploration of a much larger and more diverse chemical space than is possible with traditional batch synthesis. chemrxiv.org

By combining rational design, computational methods, and innovative synthetic strategies, researchers can effectively explore the vast chemical space surrounding the this compound framework, leading to the discovery of new chemical entities with optimized properties.

Future Research Directions and Emerging Applications of 5 Azetidin 3 Yl 2 Methylpyridine in Chemical Biology and Drug Discovery Research

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 5-(Azetidin-3-yl)-2-methylpyridine and its derivatives is poised to be guided by the principles of green and sustainable chemistry. Traditional synthetic routes for pyridine (B92270) and azetidine (B1206935) scaffolds often involve hazardous reagents and generate significant chemical waste. nih.gov Modern approaches, however, are shifting towards more eco-friendly and efficient processes.

Key methodologies that are expected to shape the future synthesis of this compound class include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step. nih.gov Developing a novel MCR for the one-pot synthesis of the this compound scaffold would represent a significant advancement in efficiency and sustainability. nih.gov

Green Catalysts and Solvents: The use of recyclable, non-toxic catalysts and environmentally benign solvents is a cornerstone of green chemistry. nih.gov Research into solid-supported catalysts or biocatalysts for the synthesis of pyridine and azetidine derivatives is an active area that can be applied to the target compound. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is well-suited for the production of pharmaceutical intermediates and active ingredients.

The development of synthetic routes for azetidine derivatives, in particular, has been a focus of research due to the ring strain associated with this moiety. Innovations in cyclization strategies and the functionalization of pre-existing azetidine rings are critical for creating a diverse library of this compound analogs for biological screening. mdpi.com

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, these approaches can accelerate the discovery of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Future computational research will likely focus on:

In Silico ADMET Prediction: The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs is crucial. jneonatalsurg.com Early-stage filtering of compounds with poor predicted ADMET profiles can save significant time and resources. jneonatalsurg.com

Structure-Based Drug Design (SBDD): If a biological target for this compound is identified, SBDD techniques like molecular docking can be used to predict the binding mode of the compound and guide the design of new derivatives with improved interactions with the target protein. dergipark.org.trresearchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate chemical structure with biological activity, aiding in the design of more potent compounds.

Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure and reactivity of the molecule, helping to understand its mechanism of action and to refine the parameters used in molecular mechanics force fields for more accurate simulations.

These computational strategies, when used in a synergistic fashion, can significantly streamline the drug discovery pipeline for this class of compounds.

Discovery of Novel Biological Targets and Mechanistic Pathways

A critical area of future research for this compound is the identification of its biological targets and the elucidation of its mechanism of action. The pyridine and azetidine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could interact with various protein classes.

Potential biological targets and therapeutic areas for investigation include:

Kinase Inhibition: Many pyridine-containing compounds are known to be kinase inhibitors. nih.gov Screening this compound and its derivatives against a panel of kinases could reveal novel anticancer or anti-inflammatory agents. nih.gov

Central Nervous System (CNS) Targets: The azetidine scaffold is often explored for its potential in developing CNS-active compounds. Investigating the activity of this compound on CNS receptors and enzymes could lead to new treatments for neurological and psychiatric disorders.

Infectious Diseases: Pyridine derivatives have shown promise as antimicrobial and antiviral agents. mdpi.comnih.gov The compound could be evaluated for its efficacy against a range of pathogens, with potential targets including enzymes essential for microbial survival or viral replication, such as HIV-1 integrase. nih.gov

Signal Transduction Pathways: Azetidine-containing molecules have been developed as inhibitors of key signaling proteins like STAT3. nih.gov Investigating the effect of this compound on critical cellular signaling pathways could uncover novel therapeutic opportunities in oncology and immunology. nih.gov

Phenotypic screening, where the effect of a compound is observed in a cell-based or whole-organism model without prior knowledge of the target, can be a powerful approach to uncover unexpected biological activities and novel mechanisms of action.

Strategic Integration of High-Throughput Screening and Chemical Informatics

To fully explore the therapeutic potential of the this compound scaffold, a systematic and integrated approach combining high-throughput screening (HTS) and chemical informatics is essential.

This strategy would involve:

Library Synthesis: The creation of a diverse chemical library based on the this compound scaffold, incorporating a wide range of substituents on both the pyridine and azetidine rings.

High-Throughput Screening (HTS): Screening the synthesized library against a broad array of biological targets and cellular assays to identify initial "hits." ucla.edu This can include biochemical assays, reporter gene assays, and high-content imaging. ucla.edu

Chemical Informatics and Data Analysis: Utilizing computational tools to analyze the large datasets generated from HTS. This includes identifying structure-activity relationships (SAR), clustering compounds based on chemical similarity and biological activity, and building predictive models to guide the next round of library design and synthesis.

Hit-to-Lead Optimization: Once promising hits are identified, a multidisciplinary team of chemists, biologists, and computational scientists would work to optimize these compounds, improving their potency, selectivity, and drug-like properties.

The use of automated computational pipelines can further enhance this process by systematically analyzing genomic and proteomic data to prioritize novel drug targets for screening campaigns. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 5-(Azetidin-3-yl)-2-methylpyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalization of the pyridine ring followed by azetidine ring formation. A common approach includes:

- Step 1: Nucleophilic substitution of 2-methylpyridine derivatives (e.g., halogenated precursors) with azetidine-containing reagents.

- Step 2: Protection/deprotection strategies to stabilize reactive intermediates (e.g., tert-butyloxycarbonyl (Boc) groups for azetidine amines) .

- Step 3: Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling reactions) to enhance regioselectivity .

Yield and purity are highly dependent on temperature control (e.g., avoiding >80°C to prevent azetidine ring degradation) and purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns (e.g., pyridine C-H coupling constants and azetidine ring proton integration) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, critical for distinguishing isomers .

- X-ray Crystallography: Resolve 3D conformation, particularly the spatial orientation of the azetidine ring relative to the pyridine moiety .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and reactive sites .

Q. What are the recommended storage and handling protocols for this compound?

- Storage: Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the azetidine ring .

- Handling: Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of fine powders. Avoid contact with strong acids/bases to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

- Standardized Bioassays: Use isogenic cell lines and control compounds (e.g., kinase inhibitors for enzyme studies) to normalize activity measurements .

- Impurity Profiling: Employ LC-MS to quantify byproducts (e.g., azetidine ring-opened derivatives) that may interfere with biological activity .

- Dose-Response Validation: Perform EC/IC curves across multiple replicates to confirm potency thresholds .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

- Directed Metalation: Use lithium hexamethyldisilazide (LiHMDS) at -78°C to deprotonate specific pyridine positions, followed by electrophilic quenching (e.g., iodination) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids at the 5-position, leveraging palladium catalysts (e.g., Pd(PPh)) and microwave-assisted heating for faster kinetics .

- Azetidine Ring Modification: Introduce fluorinated or chiral substituents via reductive amination to modulate steric and electronic effects .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

- ADMET Prediction: Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), CNS permeability, and cytochrome P450 inhibition risks based on substituent effects .

- Molecular Dynamics (MD) Simulations: Simulate binding interactions with target proteins (e.g., GPCRs) to prioritize derivatives with favorable residence times .

Q. What experimental designs mitigate azetidine ring instability during derivatization?

- Protecting Groups: Use Boc or Fmoc groups to shield the azetidine amine during harsh reactions (e.g., Grignard additions) .

- Low-Temperature Conditions: Conduct reactions at ≤0°C to minimize thermal decomposition .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect ring-opening intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.